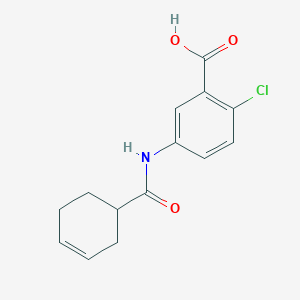
2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid, also known as FTC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoic acid derivatives and has a molecular formula of C13H8FNO3S.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer growth. By inhibiting COX-2, this compound may reduce inflammation and slow the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of specific enzymes and signaling pathways, the reduction of inflammation, and the inhibition of cancer cell growth. Additionally, this compound has been shown to have antibacterial properties and may be effective against drug-resistant strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid, including:
1. Further studies on the mechanism of action of this compound and its specific targets in disease progression.
2. Clinical trials to evaluate the safety and efficacy of this compound in treating various diseases and disorders.
3. Optimization of the synthesis method for high yield and purity.
4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
5. Development of new derivatives of this compound with improved bioavailability and efficacy.
In conclusion, this compound is a promising compound that has potential therapeutic properties for the treatment of various diseases and disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid can be achieved through a multi-step process that involves the reaction of 2-fluoro-5-nitrobenzoic acid with thiophene-3-carboxylic acid, followed by reduction and acylation. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and bacterial infections. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and signaling pathways. Additionally, this compound has been shown to have antibacterial properties and may be effective against drug-resistant strains of bacteria.
Propriétés
IUPAC Name |
2-fluoro-5-(thiophene-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3S/c13-10-2-1-8(5-9(10)12(16)17)14-11(15)7-3-4-18-6-7/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXBRPJNDQJFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CSC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)
![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)




![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)


![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)